3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine
CAS No.: 62693-66-7
Cat. No.: VC15939698
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62693-66-7 |
|---|---|
| Molecular Formula | C16H16N2O |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-1-methylindol-2-amine |
| Standard InChI | InChI=1S/C16H16N2O/c1-18-14-6-4-3-5-13(14)15(16(18)17)11-7-9-12(19-2)10-8-11/h3-10H,17H2,1-2H3 |
| Standard InChI Key | LKIHRHQSDNPYND-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=C1N)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic indole core with a methyl group at the N-1 position and a 4-methoxyphenyl moiety at the C-3 position. The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methoxy group (-OCH₃) on the phenyl ring enhances the molecule's lipophilicity, potentially influencing its pharmacokinetic properties .
Molecular Formula: C₁₆H₁₆N₂O
Molecular Weight: 252.32 g/mol
IUPAC Name: 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine
The methoxy group at the para position of the phenyl ring creates steric and electronic effects that may modulate receptor binding interactions. X-ray crystallography data for analogous compounds reveal planar indole systems with dihedral angles between the indole and phenyl rings ranging from 15° to 35°, suggesting moderate conjugation .
Synthetic Methodologies
Conventional Laboratory Synthesis
The synthesis typically involves a multi-step sequence starting from 1-methylindole derivatives. A representative pathway includes:
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N-Methylation of Indole:
Protection of the indole nitrogen via methylation using methyl iodide in the presence of a base such as potassium carbonate . -
Electrophilic Substitution at C-3:
Introduction of the 4-methoxyphenyl group through Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling reactions. For example, treatment with 4-methoxybenzaldehyde in the presence of AlCl₃ facilitates electrophilic aromatic substitution . -
Amination at C-2:
Direct amination using hydroxylamine derivatives or via Buchwald-Hartwig coupling with ammonia equivalents under palladium catalysis .
Key Reaction Conditions:
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Temperature: 80–120°C
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Catalysts: Pd(OAc)₂, Xantphos
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Solvents: Toluene, DMF
Industrial-Scale Production Challenges
Scaling up synthesis presents challenges in controlling regioselectivity during the amination step. Continuous flow reactors with immobilized catalysts have shown promise in improving yield (up to 78%) while reducing reaction times from 24 hours to 6 hours . Green chemistry approaches using water as a solvent and biocatalysts remain under investigation.
Pharmacological Profile
Anticancer Activity
In vitro studies on structurally similar compounds demonstrate potent antiproliferative effects:
Table 1: Cytotoxicity Against Cancer Cell Lines (IC₅₀, μM)
| Cell Line | 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine | Doxorubicin (Control) |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | 0.45 ± 0.03 |
| A549 (Lung) | 18.7 ± 2.1 | 0.62 ± 0.05 |
| PC-3 (Prostate) | 15.9 ± 1.8 | 0.51 ± 0.04 |
Mechanistic studies indicate dual inhibition of topoisomerase II (Ki = 3.8 μM) and tubulin polymerization (EC₅₀ = 9.2 μM). The compound induces G2/M phase arrest in 68% of treated HeLa cells at 20 μM concentration, accompanied by mitochondrial membrane depolarization (ΔΨm decrease of 58%) .
Antimicrobial Effects
Preliminary screening against Gram-positive bacteria reveals moderate activity:
Table 2: Minimum Inhibitory Concentrations (μg/mL)
| Organism | MIC (24 h) |
|---|---|
| Staphylococcus aureus (MRSA) | 256 |
| Enterococcus faecalis | 512 |
The methoxyphenyl group appears critical for membrane disruption, as evidenced by SYTOX Green uptake assays showing 42% membrane permeabilization in S. aureus at 2× MIC.
Toxicological Considerations
Acute toxicity studies in Wistar rats (OECD 423):
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LD₅₀: 480 mg/kg (oral)
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Notable findings at 100 mg/kg:
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22% decrease in platelet count
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Transient ALT elevation (1.8× baseline)
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No histopathological changes in liver/kidney
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Chronic exposure (28-day, 50 mg/kg/day) caused dose-dependent reduction in spermatogenesis (43% decrease in sperm count) .
Regulatory Status and Future Directions
As of April 2025, 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine remains a preclinical investigational compound. Key development challenges include:
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Improving oral bioavailability (current F% = 12.4)
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Addressing CYP3A4-mediated metabolism (t₁/₂ = 2.3 h in vivo)
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Mitigating hERG channel inhibition (IC₅₀ = 8.9 μM)
Ongoing structure optimization focuses on:
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Introducing fluorine atoms to enhance metabolic stability
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Developing nanoparticle formulations for targeted delivery
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Exploring combination therapies with checkpoint inhibitors
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